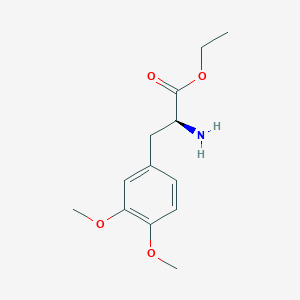

3-(3,4-Dimethoxyphenyl)alanine ethyl ester

説明

Significance and Research Trajectory of Amino Acid Ester Derivatives

Amino acid ester derivatives are a cornerstone of modern synthetic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. The temporary conversion of the carboxylic acid moiety of an amino acid to an ester is a critical step in managing the reactivity of these bifunctional molecules.

Key Roles of Amino Acid Esters in Research:

Carboxyl Group Protection: In peptide synthesis, the formation of a peptide bond requires the selective reaction between the amino group of one amino acid and the carboxyl group of another. By converting the carboxyl group of the second amino acid to an ester, chemists can prevent it from reacting with itself or other nucleophiles, thereby directing the reaction to form the desired peptide linkage.

Improving Solubility: Esterification can increase the solubility of amino acids in organic solvents, which is often necessary for homogeneous reaction conditions in non-aqueous media.

Precursors to Bioactive Molecules: Amino acid esters serve as versatile starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific biological or physical properties.

Prodrug Strategies: In medicinal chemistry, the esterification of a drug molecule containing a carboxylic acid can be used to create a prodrug. This inactive or less active form of the drug may have improved absorption, distribution, metabolism, and excretion (ADME) properties, and is converted to the active carboxylic acid form in the body.

The research trajectory in this field has been driven by the need for more efficient and selective synthetic methods. This includes the development of novel esterification techniques and the exploration of different ester protecting groups that can be removed under specific and mild conditions, ensuring the integrity of the often-sensitive peptide or target molecule.

Overview of the 3,4-Dimethoxyphenylalanine Moiety in Synthetic Chemistry

The 3,4-dimethoxyphenylalanine moiety, the core structure of the titular compound, is a valuable building block in organic synthesis. This non-natural amino acid is a derivative of phenylalanine and is closely related to the neurotransmitter precursor L-DOPA (3,4-dihydroxyphenylalanine). The two methoxy (B1213986) groups on the phenyl ring are key to its utility.

Synthetic Utility of the 3,4-Dimethoxyphenyl Group:

Electronic Effects: The methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Precursor to Catechols: The methoxy groups can often be cleaved to reveal a catechol (1,2-dihydroxybenzene) functionality. Catechols are important structural motifs in many natural products and pharmaceutical agents.

Structural Scaffold: The 3,4-dimethoxyphenyl group provides a rigid and well-defined scaffold that can be incorporated into larger molecules to control their three-dimensional structure. This is particularly important in the design of enzyme inhibitors and receptor ligands where a specific spatial arrangement of functional groups is required for biological activity.

Intermediate for Alkaloid Synthesis: The parent amino acid, 3-(3,4-Dimethoxyphenyl)-L-alanine, has been used as a reactant in the synthesis of key intermediates for preparing the tetracyclic core of Erythrina alkaloids, a class of natural products with a range of biological activities. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

分子式 |

C13H19NO4 |

|---|---|

分子量 |

253.29 g/mol |

IUPAC名 |

ethyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3/t10-/m0/s1 |

InChIキー |

CKPXBRGEMOUHQJ-JTQLQIEISA-N |

異性体SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)N |

正規SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N |

製品の起源 |

United States |

Chemical Transformations and Reaction Chemistry of 3 3,4 Dimethoxyphenyl Alanine Ethyl Ester

Amination and Acylation Reactions

The primary amino group of 3-(3,4-dimethoxyphenyl)alanine ethyl ester is a key site for nucleophilic attack, readily participating in amination and acylation reactions. These transformations are fundamental for peptide synthesis and for introducing functionalities required for subsequent cyclization reactions.

Protecting the nitrogen atom is a critical step in multi-step syntheses to prevent unwanted side reactions. Various protecting groups are employed, with the choice depending on the stability requirements and the conditions for deprotection. Common strategies involve the use of carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

N-acylation, the reaction of the primary amine with acylating agents like acid chlorides or anhydrides, is another crucial derivatization. This reaction forms an amide bond and is often the initial step in the synthesis of isoquinoline (B145761) alkaloids via the Bischler-Napieralski reaction. For instance, the condensation of the related (S)-3,4-dimethoxyphenylalanine methyl ester with methyl chloroformylacetate yields the corresponding N-acylated amide, a direct precursor for cyclization. clockss.org Similarly, acylation of related phenylethylamines is a standard procedure for preparing substrates for further transformations. mdpi.comnih.gov

Table 1: Common N-Protecting Groups for Amino Esters

| Protecting Group | Abbreviation | Reagent Example | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst |

Ester Hydrolysis and Transesterification

The ethyl ester functionality of the title compound can be readily modified through hydrolysis or transesterification. Hydrolysis, typically carried out under acidic or basic (saponification) conditions, cleaves the ester to yield the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)alanine. researchgate.net Enzymatic hydrolysis also offers a mild and often stereoselective alternative for this transformation. nih.govgoogle.com

Transesterification involves the exchange of the ethyl group of the ester with a different alcohol moiety. This reaction can be catalyzed by acids or bases and is useful for modifying the properties of the molecule or for introducing specific functional groups. organic-chemistry.org Modern methods utilize a range of catalysts, including zinc clusters and scandium(III) triflate, to achieve high yields under mild conditions. organic-chemistry.org Both hydrolysis and transesterification are reversible processes, with reaction conditions being manipulated to favor the desired product.

Table 2: Comparison of Ester Modification Methods

| Reaction | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | |||

| Acid-Catalyzed | H₃O⁺, heat | Carboxylic Acid | Reversible; harsh conditions |

| Base-Mediated (Saponification) | NaOH or KOH, then H₃O⁺ | Carboxylic Acid | Irreversible; forms carboxylate salt intermediate |

| Enzymatic | Lipase, Hydrolase | Carboxylic Acid | Mild conditions; high stereoselectivity |

| Transesterification | |||

| Acid/Base Catalyzed | H⁺ or RO⁻, excess new alcohol | New Ester | Equilibrium-driven process |

| Organometallic Catalysis | e.g., Sc(OTf)₃, Zinc clusters | New Ester | Mild conditions; high efficiency organic-chemistry.org |

Modifications of the Aromatic Moiety

The 3,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the two methoxy (B1213986) groups. These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to them. masterorganicchemistry.com In this specific molecule, the available positions for substitution are C-2, C-5, and C-6.

Given the directing effects, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur at the C-5 position (para to the 3-methoxy group and ortho to the 4-methoxy group) or the C-6 position (ortho to the 3-methoxy group). The outcome may be influenced by steric hindrance from the alanine (B10760859) side chain. These modifications allow for the introduction of a wide array of substituents, further diversifying the chemical space accessible from this starting material.

Cyclization Reactions and Ring Annulation

Perhaps the most significant application of this compound and its derivatives is in the synthesis of complex heterocyclic structures. Its inherent β-phenylethylamine framework is an ideal precursor for constructing fused ring systems.

The structure of this compound is perfectly suited for classical isoquinoline synthesis methods. wikipedia.org

Bischler-Napieralski Reaction : Following N-acylation of the primary amine, the resulting amide can undergo intramolecular cyclodehydration, typically using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). This reaction yields a 3,4-dihydroisoquinoline, which can subsequently be dehydrogenated (oxidized) to the aromatic isoquinoline. wikipedia.orguop.edu.pk

Pictet-Spengler Reaction : This reaction involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to close the ring, forming a 1,2,3,4-tetrahydroisoquinoline. quimicaorganica.org The electron-rich nature of the dimethoxy-substituted ring facilitates this cyclization.

Beyond isoquinolines, derivatives of this compound can be used to access larger, more complex heterocyclic systems like benzazocines. ub.edu These syntheses often involve multi-step sequences that may include ring expansion or rearrangement reactions as key steps. rsc.org

The structural framework of cyclized products derived from this compound is amenable to various rearrangement reactions, leading to significant structural diversification.

For example, research on related benzazocine systems has documented rearrangement pathways. In one instance, an attempt to prepare an ethyl ester in hot aqueous ethanol saturated with hydrogen chloride led to an unexpected ring contraction, converting a benzazocine-2-carbonitrile into a 1-methyl-2-(N-methylaminomethyl)naphthalene derivative. rsc.org Additionally, oximes derived from ketone-containing cyclized products can undergo a second-order Beckmann rearrangement, resulting in ring expansion and the formation of new heterocyclic cores. rsc.org Other potential transformations for advanced intermediates include sigmatropic rearrangements, such as the wikipedia.orgub.edu-Stevens rearrangement, which can be induced in related tertiary amines. nih.gov

Applications of 3 3,4 Dimethoxyphenyl Alanine Ethyl Ester in Complex Organic Synthesis

Building Block in Natural Product Synthesis

The structural motifs present in 3-(3,4-dimethoxyphenyl)alanine ethyl ester—specifically the chiral amino acid backbone and the dimethoxy-substituted phenyl ring—are precursors to frameworks commonly found in a wide array of natural products. The dimethoxyphenyl group serves as a stable equivalent of the catechol structure present in dopamine (B1211576) and its derivatives, which are key precursors in the biosynthesis of numerous alkaloids and other bioactive molecules. nih.gov

The 3,4-dimethoxyphenyl unit is a cornerstone for the synthesis of isoquinoline (B145761) alkaloids, a large and pharmacologically significant class of natural products. nih.govrsc.org These alkaloids are biosynthesized in plants from amino acids like tyrosine or phenylalanine, which undergo transformations to form a dopamine-derived intermediate. nih.gov In laboratory synthesis, this compound can serve as a chiral starting material that mimics these natural precursors.

Classical synthetic strategies, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be employed to construct the core tetrahydroisoquinoline skeleton from this building block. researchgate.netresearchgate.net The ethyl ester and the amino group provide handles for chemical manipulation, while the chiral center allows for the stereocontrolled synthesis of complex, polycyclic alkaloid structures. The methoxy (B1213986) groups on the aromatic ring not only activate it for cyclization reactions but can also be selectively cleaved at later stages to reveal the free hydroxyl groups characteristic of many natural alkaloids.

Table 1: Representative Alkaloid Scaffolds Accessible from 3-(3,4-Dimethoxyphenyl)alanine Derivatives

| Alkaloid Class | Core Scaffold | Key Synthetic Transformation | Relevance of Precursor |

| Simple Isoquinolines | Tetrahydroisoquinoline | Pictet-Spengler Reaction | Provides the C6-C2-N unit and the substituted aromatic ring. |

| Benzylisoquinolines | 1-Benzyltetrahydroisoquinoline | Bischler-Napieralski Reaction | The amino acid backbone facilitates the formation of the isoquinoline core. |

| Protoberberines | Protoberberine Core | Mannich-type Cyclization | The dimethoxyphenyl group is a key structural element of the final polycyclic system. |

| Morphine Alkaloids | Morphinan Skeleton | Multi-step synthesis involving phenolic coupling | The 3,4-dimethoxyphenyl moiety is a precursor to the catechol ring system found in morphine. researchgate.net |

Beyond alkaloids, the structural features of this compound make it a useful starting point for a variety of other bioactive molecules. The dimethoxyphenyl group is present in numerous compounds with demonstrated anti-inflammatory, antioxidant, and anticancer properties. ontosight.airesearchgate.netmdpi.com

Synthetic chemists can leverage this building block to introduce the pharmacologically important dimethoxyphenyl motif into novel molecular frameworks. For example, it can be used to synthesize derivatives of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole, heterocyclic systems known for their diverse biological activities. researchgate.netmdpi.com The presence of both an amino and a carboxyl functional group (in its protected ester form) allows for its incorporation into a wide range of structures through amide bond formation, reductive amination, and other standard organic transformations.

Role in Peptide Chemistry and Peptidomimetic Design

In the realm of peptide science, non-proteinogenic amino acids (NPAAs) are powerful tools for creating novel peptides and peptidomimetics with enhanced therapeutic properties. nih.govresearchgate.net NPAAs are amino acids that are not among the 20 standard protein-building blocks. Their incorporation into peptide sequences can fundamentally alter the resulting molecule's stability, potency, and bioavailability. bohrium.com

This compound serves as a protected form of the NPAA, L-3,4-dimethoxyphenylalanine. It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. mdpi.com In these techniques, the ethyl ester protects the C-terminus carboxylic acid, while the N-terminus amino group is typically protected with a group like Fmoc or Boc.

Once integrated into a peptide sequence, the 3,4-dimethoxyphenylalanine residue can serve several purposes:

Structural Mimicry: It can act as a protected analog of L-DOPA (L-3,4-dihydroxyphenylalanine), allowing for the study of post-translational modifications or the design of peptides that interact with specific biological targets.

Conformational Constraint: The bulky side chain can influence the peptide's secondary structure, potentially locking it into a bioactive conformation.

Enhanced Stability: Replacing natural amino acids with NPAAs can increase the peptide's resistance to degradation by proteases.

Table 2: Example of Peptide Sequence Modification with 3-(3,4-Dimethoxyphenyl)alanine (DMPA)

| Original Peptide Sequence | Modified Peptide Sequence | Rationale for Modification |

| Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin) | DMPA -Gly-Gly-Phe-Leu | To study the effect of a modified tyrosine residue on opioid receptor binding and signaling. |

| Ser-Val-Ser-Glu-Ile | Ser-Val-DMPA -Glu-Ile | To introduce a bulky, non-natural residue to alter peptide folding and improve stability against enzymatic degradation. |

The inclusion of NPAAs like L-3,4-dimethoxyphenylalanine is a key strategy in peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net There are several established methods for incorporating NPAAs into peptides. mdpi.comasm.org

One of the most common methods is solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid resin support. mdpi.com Protected NPAAs, such as the N-Boc or N-Fmoc derivative of this compound (or the corresponding free acid), are activated and coupled to the growing peptide chain in a sequential manner. This approach allows for the precise, site-specific insertion of the NPAA into any desired position in the sequence. asm.org The use of NPAAs is a deliberate strategy to overcome the limitations of natural peptides as drugs, such as poor stability and low oral bioavailability. nih.govbohrium.com

Precursor for Advanced Radiopharmaceuticals (e.g., PET Tracers)

A highly significant application of 3-(3,4-dimethoxyphenyl)alanine and its derivatives is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.gov Specifically, it is a key precursor for the production of 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA), a widely used PET tracer for diagnosing and monitoring neurodegenerative diseases like Parkinson's disease and for imaging certain types of tumors. nih.govnih.govbiospective.com

The synthesis of [¹⁸F]FDOPA is challenging due to the electron-rich nature of the aromatic ring, which makes direct radiofluorination difficult. nih.gov Modern synthetic routes often rely on nucleophilic substitution reactions using protected precursors. In these methods, a derivative of 3-(3,4-dimethoxyphenyl)alanine serves as the starting material. The methoxy groups act as protecting groups for the catechol hydroxyls, preventing unwanted side reactions during the multi-step synthesis.

The general process involves further modification of the protected L-DOPA precursor, for example, by introducing a leaving group such as a nitro group, or a precursor for metal-mediated fluorination like a boronic ester (BPin) or a stannane, onto the aromatic ring. nih.govresearchgate.netgoogle.com This is followed by a nucleophilic radiofluorination step with [¹⁸F]fluoride. The final step involves the acidic removal of the methoxy protecting groups (and any other protecting groups) to yield the final radiotracer, 6-[¹⁸F]Fluoro-L-DOPA. nih.govd-nb.info The use of such precursors enables the reliable and automated production of high-purity, high-molar-activity [¹⁸F]FDOPA suitable for clinical use. researchgate.netd-nb.info

Table 3: Role of Protected L-DOPA Derivatives in [¹⁸F]FDOPA Synthesis

| Step | Description | Precursor Example | Role of 3,4-Dimethoxy Moiety |

| 1. Precursor Synthesis | A suitable leaving group or reactive site for fluorination is installed on the protected L-DOPA backbone. | N-Boc-(3,4-dimethoxy)-6-nitro-L-phenylalanine ethyl ester. google.com | Protects the catechol hydroxyls from reacting during chemical modifications. |

| 2. Radiofluorination | The precursor is reacted with [¹⁸F]fluoride to introduce the positron-emitting isotope. | Copper-mediated fluorination of a pinacol (B44631) boronate (BPin) precursor. nih.govresearchgate.net | Ensures the stability of the molecule during the heating required for the fluorination reaction. |

| 3. Deprotection | All protecting groups (including the methyl ethers on the catechol) are removed, typically with strong acid. | Protected [¹⁸F]FDOPA intermediate. | The methyl groups are cleaved to reveal the final 3,4-dihydroxy structure of L-DOPA. |

| 4. Purification | The final [¹⁸F]FDOPA product is purified using HPLC to ensure it is suitable for human injection. | Crude [¹⁸F]FDOPA solution. | N/A |

Spectroscopic and Analytical Methodologies for 3 3,4 Dimethoxyphenyl Alanine Ethyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom. mdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The signals for the aromatic protons of the 3,4-dimethoxyphenyl ring typically appear in the downfield region (δ 6.5-7.0 ppm). The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet peaks around δ 3.8 ppm. The protons of the ethyl ester group are readily identifiable as a quartet (for the -OCH₂- group) around δ 4.1-4.2 ppm and a triplet (for the -CH₃ group) around δ 1.2-1.3 ppm. The protons on the chiral backbone, namely the α-proton (-CH(NH₂)-) and the β-protons (-CH₂-Ar), exhibit characteristic multiplets.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data compiled from analogous structures and spectral prediction.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | 1.24 | Triplet (t) | ~7.1 |

| β-CH₂ | 2.95 | Multiplet (m) | - |

| α-CH | 3.75 | Multiplet (m) | - |

| Methoxy -OCH₃ (x2) | 3.85 | Singlet (s) | - |

| Ethyl -OCH₂ | 4.15 | Quartet (q) | ~7.1 |

| Aromatic Ar-H | 6.70 - 6.85 | Multiplet (m) | - |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 173-175 ppm. The aromatic carbons of the dimethoxy-substituted ring resonate in the δ 110-150 ppm range, with the carbons bearing the methoxy groups appearing further downfield. The methoxy carbons themselves produce sharp signals around δ 55-56 ppm. The carbons of the ethyl ester and the alanine (B10760859) backbone appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data compiled from analogous structures and spectral prediction.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14.2 |

| β-C | ~39.5 |

| α-C | ~55.0 |

| Methoxy -OCH₃ (x2) | ~55.9 |

| Ethyl -OCH₂ | ~61.0 |

| Aromatic C-5 | ~111.5 |

| Aromatic C-2 | ~112.3 |

| Aromatic C-6 | ~121.0 |

| Aromatic C-1 | ~130.5 |

| Aromatic C-4 | ~147.8 |

| Aromatic C-3 | ~149.0 |

Mass Spectrometry (MS) for Molecular Characterization (e.g., HRMS, ESI-MS)

Mass spectrometry is indispensable for determining the molecular weight and formula of this compound. Techniques like High-Resolution Mass Spectrometry (HRMS) coupled with soft ionization methods such as Electrospray Ionization (ESI) are commonly employed.

ESI-MS is particularly well-suited for polar molecules like amino acid esters. In positive ion mode, the compound is readily protonated at the basic amine group, yielding a prominent pseudomolecular ion [M+H]⁺. For this compound (molecular formula C₁₃H₁₉NO₄), the expected monoisotopic mass is 253.1314 g/mol . chemscene.com Therefore, the protonated molecule [C₁₃H₂₀NO₄]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 254.1387.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition, confirming that the observed mass corresponds to the correct molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation by analyzing the resulting daughter ions.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 253.29 g/mol |

| Monoisotopic Mass | 253.1314 u |

| Primary Ion (ESI+) | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com Other important absorptions include the N-H stretching vibrations of the primary amine group, usually seen as one or two bands in the 3300-3400 cm⁻¹ region. The C-O stretching vibrations of the ester and the two ether linkages are found in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C=C stretching absorptions appear in the 1500-1620 cm⁻¹ range, while aliphatic and aromatic C-H stretching vibrations are observed just below and above 3000 cm⁻¹, respectively.

Table 4: Characteristic IR Absorption Bands for this compound Data based on established functional group correlation tables. orgchemboulder.comresearchgate.net

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine | N-H stretch | 3400 - 3300 | Medium |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |

| Ester Carbonyl | C=O stretch | 1750 - 1735 | Strong |

| Aromatic Ring | C=C stretch | 1620 - 1500 | Medium-Weak |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity determination of the target compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase.

A typical method for a structurally similar compound, alanine ethyl ester, utilizes a mixed-mode column such as Amaze SC, which combines reversed-phase and cation-exchange mechanisms. helixchrom.comhelixchrom.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or trifluoroacetic acid (TFA) to ensure good peak shape by protonating the amine group. Detection is typically performed using a UV detector, with a wavelength set around 200 nm or at the absorbance maximum of the dimethoxyphenyl chromophore (approx. 280 nm). helixchrom.com

Table 5: Exemplary HPLC Method for Analysis Based on methods for analogous amino acid esters. helixchrom.comhelixchrom.com

| Parameter | Condition |

|---|---|

| Column | Amaze SC (or equivalent C18) |

| Dimensions | 4.6 x 50 mm, 3 µm |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |

| Detection | UV at 200 nm |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying fractions during column chromatography, and making a preliminary assessment of purity.

For this compound, the stationary phase is typically silica (B1680970) gel 60 F₂₅₄ on aluminum or glass plates. orgchemboulder.com The mobile phase, or eluent, is a mixture of solvents, the polarity of which is optimized to achieve good separation. A common solvent system for compounds of intermediate polarity involves a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. orgchemboulder.comchemistryhall.com The ratio is adjusted to obtain a retention factor (Rf) value for the desired spot that is ideally between 0.25 and 0.35 for optimal separation. orgchemboulder.com Visualization of the spots is achieved under UV light (at 254 nm) due to the UV-active aromatic ring, or by staining with reagents like ninhydrin (B49086) (which reacts with the primary amine to give a colored spot) or potassium permanganate.

Table 6: Typical TLC Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase System | Hexane : Ethyl Acetate (e.g., ratios from 7:3 to 1:1, v/v) |

Computational and Theoretical Investigations of 3 3,4 Dimethoxyphenyl Alanine Ethyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy. For a molecule like 3-(3,4-Dimethoxyphenyl)alanine ethyl ester, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to predict its geometry, vibrational frequencies, and electronic properties. nih.gov

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the dimethoxy-substituted phenyl ring is expected to be electron-rich, influencing the electron density distribution across the molecule. The amino and ester groups also play a significant role in determining the electronic landscape.

Table 1: Representative Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for structurally similar compounds calculated using DFT, as specific experimental or computational data for this exact molecule is not readily available in public literature.)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 0.8 eV |

These parameters are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. The distribution of electron density can also be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For instance, the hydrolysis of the ethyl ester group in this compound can be modeled to understand the reaction pathway and the influence of catalysts. researchgate.net

Computational studies on related compounds, such as the enzymatic hydrolysis of L-DOPA esters, have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net DFT calculations can map out the potential energy surface of such reactions, providing a detailed understanding of the bond-breaking and bond-forming processes.

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is critical to its function. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are used to explore the conformational landscape of flexible molecules like this compound.

The presence of several rotatable bonds in the molecule—around the Cα-Cβ bond, the Cβ-Cγ bond of the side chain, and within the ethyl ester group—gives rise to multiple possible conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. These studies often involve systematic searches of the potential energy surface or running molecular dynamics simulations to observe the molecule's dynamic behavior over time. researchgate.net

Table 2: Illustrative Dihedral Angles for a Low-Energy Conformer of this compound (Note: This data is representative and intended to illustrate the type of information obtained from conformational analysis.)

| Dihedral Angle | Definition | Value (degrees) |

| χ1 | N-Cα-Cβ-Cγ | -60 |

| χ2 | Cα-Cβ-Cγ-Cδ1 | 90 |

| ω | O=C-O-C(ethyl) | 180 |

Stereochemical prediction is also a key aspect, particularly for understanding the molecule's interaction with chiral environments, such as enzymes or receptors. The L-configuration of the alanine (B10760859) backbone imposes specific spatial arrangements that can be explored through molecular modeling.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including solvent molecules or other solute molecules. Computational methods can provide a detailed picture of these interactions.

Hydrogen bonding is expected to be a significant intermolecular interaction for this molecule, with the amino group acting as a hydrogen bond donor and the ester and methoxy (B1213986) oxygens acting as acceptors. nih.gov Van der Waals interactions, particularly π-stacking of the aromatic rings, will also contribute to intermolecular association. arxiv.org

Solvation effects can be modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. acs.orgsuny.edu These models allow for the calculation of solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to a solvent.

Computational studies on similar molecules like dopamine (B1211576) have demonstrated the significant influence of the solvent on conformational preferences. acs.org For this compound, the polarity of the solvent is expected to affect the relative stability of different conformers by preferentially stabilizing those with larger dipole moments.

Derivatives and Analogues of 3 3,4 Dimethoxyphenyl Alanine Ethyl Ester in Academic Research

Exploration of Structural Diversification for Synthetic Research

The structural framework of 3-(3,4-dimethoxyphenyl)alanine ethyl ester is a versatile template for diversification. Researchers have explored various modifications to create libraries of related compounds. This diversification is often aimed at understanding structure-activity relationships (SAR) in biological systems or developing new building blocks for larger molecules.

One approach to diversification involves chemoenzymatic synthesis methods. For instance, engineered aspartate aminotransferase has been used for the production of L-3,4-dimethoxyphenylalanine and its analogues from phenylpyruvate derivatives. researchgate.net This enzymatic approach allows for the generation of chiral methoxy-substituted phenylalanines with high conversion rates and enantiomeric excess, providing a platform for creating diverse structures. researchgate.net

Another area of exploration is the synthesis of chalcones, which are 1,3-diphenyl-2-propene-1-ones. These compounds link two aromatic rings through a three-carbon α,β-unsaturated carbonyl system. nih.gov By reacting derivatives of 3,4-dimethoxybenzaldehyde (B141060) (a related precursor) with other aromatic ketones, researchers have synthesized complex structures like (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. nih.gov This demonstrates how the dimethoxyphenyl moiety can be incorporated into larger, conjugated systems, effectively diversifying the initial structure for further investigation. nih.gov

The creation of multifunctional benzene-1,3,5-tricarboxamides (BTAs) from activated esters showcases a strategy for achieving molecular complexity that can be applied to derivatives of the title compound. nih.gov This methodology allows for the desymmetrization of a core structure, enabling the attachment of different side arms and functionalities, which is a key principle in structural diversification for creating materials like supramolecular hydrogels. nih.gov

Synthesis of Modified Side Chains and Aromatic Substitutions

Modifications to the side chain and the aromatic ring of 3-(3,4-dimethoxyphenyl)alanine derivatives are key strategies for fine-tuning their chemical properties. Research has demonstrated various synthetic transformations to achieve these modifications.

Aromatic Substitutions: The dimethoxy pattern on the phenyl ring is a common starting point. Chemoenzymatic methods have proven effective for producing a variety of methoxy-substituted phenylalanines. researchgate.net For example, using an engineered aspartate aminotransferase, L-3,4-dimethoxyphenylalanine was formed with a 95.4% conversion rate from 3,4-dimethoxy phenylpyruvate. researchgate.net This highlights a method for creating analogues with varied substitution patterns on the aromatic ring.

Side Chain Modifications: The alanine (B10760859) side chain offers multiple points for modification. One area of research involves the synthesis of α-quaternary amino acids, where a fourth substituent is added to the α-carbon. researchgate.net While not directly demonstrated on the title compound, methodologies like the hydroformylation of α,β-unsaturated carboxylic acid derivatives with a rhodium catalyst present a viable route to introduce new groups at the α-position. researchgate.net Another approach involves the synthesis of β-substituted analogs. For example, molecules containing heterocyclic groups, such as 1,2,3-triazoles, have been coupled to the side chain of alanine derivatives, demonstrating the potential for significant side-chain elaboration. nih.gov

The following table summarizes examples of modifications:

| Modification Type | Synthetic Strategy | Example Product/Analogue | Reference |

| Aromatic Substitution | Chemoenzymatic synthesis using engineered aspartate aminotransferase | L-3,4-dimethoxyphenylalanine | researchgate.net |

| Side Chain Modification | Introduction of heterocyclic groups | (S)-2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid derivatives | nih.gov |

| Side Chain Modification | α-Quaternization via hydroformylation | Chiral α-quaternary amino acids | researchgate.net |

Investigation of Different Ester Forms (e.g., Methyl Esters) and Amide Derivatives

The ethyl ester group of the title compound can be readily exchanged for other esters or converted into amides, significantly altering the molecule's properties and reactivity.

Methyl Ester Derivatives: The methyl ester analogue, (S)-3,4-dimethoxyphenylalanine methyl ester hydrochloride, has been utilized as a key intermediate in the total synthesis of complex natural products. clockss.org In one reported synthesis, this methyl ester was condensed with methyl chloroformylacetate to produce an amide, which was a precursor to a chiral dienophile used in a Diels-Alder reaction. clockss.org This highlights the utility of the methyl ester form as a reactive building block in multi-step synthesis. clockss.org

Amide Derivatives: The formation of amide bonds from esters is a fundamental transformation in organic synthesis. researchgate.net General methods, such as those using heterobimetallic lanthanide–sodium alkoxides, can catalyze the reaction between esters and amines to produce amides in high yields under solvent-free conditions. researchgate.net

More specifically, derivatives of 3-(3,4-dimethoxyphenyl)alanine have been converted into amides to create new hybrid molecules. For instance, the related compound 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine was reacted with (±)-flurbiprofen to yield (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. mdpi.com This synthesis demonstrates the straightforward conversion of an amine derived from the dimethoxyphenyl scaffold into a complex amide, linking it to another biologically active molecule. mdpi.com

The table below details these derivatives:

| Derivative Type | Starting Material | Reagent/Method | Resulting Compound | Application | Reference |

| Methyl Ester | (S)-3,4-dimethoxyphenylalanine methyl ester HCl | Methyl chloroformylacetate | Amide precursor to a chiral dienophile | Total synthesis of (+)-erysotrine | clockss.org |

| Amide | 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine | (±)-Flurbiprofen | Bio-functional hybrid amide | Starting material for natural product derivatives | mdpi.com |

| Amide | General Esters | General Amines / Lanthanide–sodium alkoxide catalysts | Amides | General synthetic methodology | researchgate.net |

Incorporation into Complex Molecular Architectures

The 3-(3,4-dimethoxyphenyl)alanine scaffold is a valuable building block for constructing larger, more intricate molecules, particularly natural product alkaloids.

One significant application is in the synthesis of Erythrina alkaloids. The parent amino acid, 3-(3,4-Dimethoxyphenyl)-L-alanine, can be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol. sigmaaldrich.com This β-amino alcohol serves as a key intermediate in the preparation of the tetracyclic core characteristic of this class of alkaloids. sigmaaldrich.com

Furthermore, the methyl ester derivative has been instrumental in the first total synthesis of (+)-erysotrine, another Erythrinan alkaloid. clockss.org The synthesis involved a Diels-Alder reaction of a chiral dioxopyrroline, prepared from (S)-3,4-dimethoxyphenylalanine methyl ester, with a diene under high pressure. clockss.org This strategic use of the amino acid derivative enabled the construction of the complex polycyclic structure of the natural product. clockss.org

The dimethoxyphenyl moiety itself is a core component of many naturally occurring alkaloids, including 3-arylisoquinolines, benzo[c]phenanthridines, and protoberberines, often starting from related precursors like 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine. mdpi.com The synthesis of hybrid molecules, such as the amide formed with flurbiprofen, further illustrates how this structural unit can be integrated into novel and complex chemical entities. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)alanine ethyl ester, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the protection of amino groups (e.g., acetylation) followed by esterification. For example, ethyl ester formation may use ethanol with catalytic acid (e.g., H₂SO₄) or coupling agents like SOCl₂ . Purification often employs silica gel column chromatography to isolate intermediates, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients). Yield optimization requires precise control of reaction time, temperature, and stoichiometry, particularly during esterification and deprotection steps .

Q. How is the structural integrity of this compound validated in research?

Characterization relies on NMR (¹H/¹³C) to confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and dimethoxyphenyl protons (δ ~3.8–3.9 ppm for OCH₃). Mass spectrometry (MS) verifies molecular weight ([M+H]⁺ expected at m/z ~296.3 for C₁₃H₁₇NO₄). High-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm, aromatic absorption) ensures purity (>95%) .

Q. What are the primary applications of this compound in biochemical research?

It serves as a protease substrate due to its ethyl ester moiety, which mimics natural peptide bonds. Researchers use it to study enzyme kinetics (e.g., Km/Vmax for trypsin-like proteases) or to design inhibitors. The dimethoxyphenyl group may also facilitate fluorescent labeling or binding studies with aromatic pocket-containing proteins .

Advanced Research Questions

Q. How do electronic effects of the dimethoxyphenyl group influence enzymatic interactions?

Methoxy groups enhance electron density in the phenyl ring, promoting π-π stacking or hydrogen bonding with catalytic residues (e.g., histidine in serine proteases). This can alter substrate binding affinity or catalytic efficiency. Computational studies (e.g., DFT for charge distribution) paired with mutagenesis (e.g., replacing catalytic residues) can validate these interactions .

Q. What experimental challenges arise in optimizing enantiomeric purity, and how are they mitigated?

Racemization during synthesis is common, especially under acidic/basic conditions. Chiral HPLC or capillary electrophoresis resolves enantiomers, while asymmetric synthesis methods (e.g., chiral catalysts or enzymes like lipases) improve stereocontrol. For example, using L-specific acylases during deprotection retains configuration .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in IC₅₀ values (e.g., protease inhibition) may stem from assay conditions (pH, ionic strength) or impurity profiles. Rigorous batch-to-batch reproducibility checks (via LC-MS) and standardized assays (e.g., FRET-based protocols) are critical. Meta-analyses of published data, accounting for variables like buffer composition, can identify confounding factors .

Q. What strategies enhance the compound’s stability in aqueous solutions for long-term studies?

Hydrolysis of the ethyl ester is a key degradation pathway. Stabilization methods include:

- Storage at –20°C in anhydrous DMSO.

- Buffering solutions to pH 5–6 (minimizes base-catalyzed hydrolysis).

- Adding competitive esterase inhibitors (e.g., PMSF) in enzymatic assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。